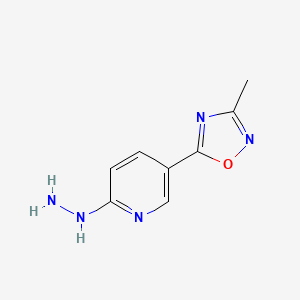5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
CAS No.: 1338683-46-7
Cat. No.: VC4700709
Molecular Formula: C8H9N5O
Molecular Weight: 191.194
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1338683-46-7 |
|---|---|
| Molecular Formula | C8H9N5O |
| Molecular Weight | 191.194 |
| IUPAC Name | [5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C8H9N5O/c1-5-11-8(14-13-5)6-2-3-7(12-9)10-4-6/h2-4H,9H2,1H3,(H,10,12) |
| Standard InChI Key | QYAWSPPFAZZBLQ-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CN=C(C=C2)NN |
Introduction
Structural and Chemical Properties of 5-(6-Hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole
The molecular framework of 5-(6-hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole integrates two heterocyclic systems: a 1,2,4-oxadiazole ring and a pyridine moiety. The oxadiazole ring contributes to the compound’s electron-deficient nature, while the pyridine group introduces aromaticity and hydrogen-bonding capabilities via its nitrogen atom . The hydrazino (-NH-NH2) substituent at the 6-position of the pyridine ring enhances the molecule’s nucleophilicity and potential for forming coordination complexes, a feature exploited in metal-organic frameworks or catalysis .
Key physicochemical parameters include:
-
Molecular formula: C₈H₈N₆O
-
Molecular weight: 204.19 g/mol
-
Predicted solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) based on structural analogs .
-
logP: Estimated ~1.2 (indicating moderate lipophilicity suitable for membrane permeability) .
Synthetic Pathways and Optimization
Cyclocondensation Strategies
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For 5-(6-hydrazino-3-pyridyl)-3-methyl-1,2,4-oxadiazole, a plausible route begins with the preparation of 3-methyl-5-(3-pyridyl)-1,2,4-oxadiazole, followed by nitration at the pyridine’s 6-position and subsequent reduction to introduce the hydrazino group .
-
Formation of 3-methyl-5-(3-pyridyl)-1,2,4-oxadiazole:
Reacting 3-pyridinecarboxamide with acetyl chloride in the presence of phosphorus oxychloride yields the oxadiazole core . -
Nitration:
Electrophilic nitration using nitric acid-sulfuric acid mixtures selectively targets the pyridine’s 6-position due to directing effects of the oxadiazole . -
Reduction to Hydrazino:
Catalytic hydrogenation (H₂/Pd-C) or treatment with hydrazine hydrate reduces the nitro group to hydrazino, completing the synthesis .
Characterization Techniques
-
IR Spectroscopy: Expected peaks include N-H stretches (3300–3200 cm⁻¹ for hydrazino), C=N (1650–1600 cm⁻¹, oxadiazole), and aromatic C-H (3050 cm⁻¹) .
-
¹H NMR: Key signals: δ 2.6 (s, 3H, CH₃), 6.8–8.5 (m, 3H, pyridine-H), 4.2 (s, 2H, NH₂), and 8.1 (s, 1H, NH) .
-
Mass Spectrometry: Molecular ion peak at m/z 204.19 (M⁺), with fragmentation patterns indicating loss of NH₂NH (32 Da) .
Biological Activity and Structure-Activity Relationships
While no direct studies on this compound exist, structurally related 1,2,4-oxadiazoles exhibit notable antibacterial and antifungal activities. For example, derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the pyridine ring demonstrate enhanced binding to bacterial peptide deformylase, a target for antibiotic development . The hydrazino group may further potentiate activity by facilitating hydrogen bonding with enzymatic active sites .
Hypothetical QSAR Insights:
-
Hydrophobicity (logP): Optimal logP ~1.5 balances solubility and membrane penetration .
-
Electron density: Electron-deficient oxadiazole rings improve interactions with bacterial metalloenzymes .
Challenges and Future Directions
Current limitations include the lack of empirical toxicity data and scalable synthesis protocols. Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume